Cas no 89922-82-7 (3-(tert-Butyldimethylsilyl)oxy-1-propanal)

3-(tert-Butyldimethylsilyl)oxy-1-propanal structure
89922-82-7 structure
Product Name:3-(tert-Butyldimethylsilyl)oxy-1-propanal
Número CAS:89922-82-7
MF:C9H20O2Si
Megavatios:188.33940410614
MDL:MFCD04039464
CID:712481
PubChem ID:3662392
Update Time:2024-10-26

3-(tert-Butyldimethylsilyl)oxy-1-propanal Propiedades químicas y físicas

Nombre e identificación

    • Propanal,3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 3-t-Butyldimethylsilanyloxy Propionaldehyde
    • 3-[(tert-Butyldimethylsilyl)oxy]-1-propanal
    • 3-[tert-butyl(dimethyl)silyl]oxypropanal
    • 3-Tert-Butyldimethylsilanyloxy Propionaldehyde
    • 3-(Dimethyl-t-butylsilyloxy)propionaldehyde
    • 3-(OTBS)-propanal
    • 3-(t-butyl-dimethyl-silanyloxy)-propionaldehyde
    • 3-(tert-Butyl-dimethylsilanyloxy)propionaldehyde
    • 3-(tert-Butyldimethylsiloxy)propanal
    • 3-(tert-butyldimethylsilyloxy)-propionaldehyde
    • 3-[(tert-Butyldimethylsilyl)oxy]propanal
    • 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanal
    • 3-[Dimethyl(1,1-dimethylethyl)siloxy]-propanal
    • 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanal (ACI)
    • 3-[(tert-Butyldimethylsilyl)oxy]propionaldehyde
    • 3-[[(1,1-Dimethylethyl)(dimethyl)silyl]oxy]propanal
    • 3-[Dimethyl(1,1-dimethylethyl)siloxy]propanal
    • 3-[tert-Butyldimethylsilyloxy]propionaldehyd
    • 3-tert-Butyldimethylsilyloxypropanal
    • 3-{[tert-butyl(dimethyl)silyl]oxy}propanal
    • 3-(tert-butyldimethylsilanyloxy)propionaldehyde
    • 3-{[(1,1-dimethylethyl)(dimethyl)silyl]oxy}propanal
    • 89922-82-7
    • 3-[(t-Butyldimethylsilyl)oxy]-propanal
    • SCHEMBL573170
    • CS-B1696
    • 3-t-butyldimethylsilyloxy propanal
    • WGWCJTNWUFFGFH-UHFFFAOYSA-N
    • DB-078546
    • 3-(tert-butyldimethylsilyloxy)propionaldehyde
    • 3-(tert-Butyldimethylsiloxy)propionaldehyde
    • 3-(tert-butyl-dimethyl-silanyloxy)-propionaldehyde
    • 3-(tert-butyldimethylsilanyloxy)propan-1-one
    • STL556876
    • DTXSID40394793
    • Propanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • MFCD04039464
    • BBL103067
    • 3-(tert-butyldimethylsilyloxy)propanal
    • 3-(t-butyldimethylsilyloxy) propanal
    • 3-(Tert-Butyldimethylsiloxy) Propanal
    • 3-tert-butyldimethylsilyloxypropionaldehyde
    • BCP32384
    • 3-(t-Butyldimethylsilyloxy)propanal
    • 3-t-butyldimethylsilyloxypropanal
    • AKOS006292915
    • AS-30268
    • SY043379
    • 3-(tertbutyldimethylsilanyloxy)propionaldehyde
    • EN300-266302
    • 3-((tert-butyldimethylsilyl)oxy)propanal
    • 3-(tertbutyl-dimethyl-silanyloxy)-propionaldehyde
    • 3-(tert-Butyldimethylsilyl)oxy-1-propanal
    • MDL: MFCD04039464
    • Renchi: 1S/C9H20O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h7H,6,8H2,1-5H3
    • Clave inchi: WGWCJTNWUFFGFH-UHFFFAOYSA-N
    • Sonrisas: O=CCCO[Si](C(C)(C)C)(C)C

Atributos calculados

  • Calidad precisa: 188.12300
  • Masa isotópica única: 188.123
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 5
  • Complejidad: 147
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2
  • Xlogp3: none
  • Superficie del Polo topológico: 26.3A^2

Propiedades experimentales

  • Color / forma: No data avaiable
  • Denso: 0.892 g/mL at 25 °C
  • Punto de fusión: No data available
  • Punto de ebullición: 195.0±23.0 °C at 760 mmHg
  • Punto de inflamación: 84℃
  • índice de refracción: n20/D1.431
  • PSA: 26.30000
  • Logp: 2.59720
  • Presión de vapor: No data available

3-(tert-Butyldimethylsilyl)oxy-1-propanal Información de Seguridad

3-(tert-Butyldimethylsilyl)oxy-1-propanal PrecioMás >>

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3-(tert-Butyldimethylsilyl)oxy-1-propanal Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  rt → -60 °C; 5 min, -60 °C
1.2 Reagents: Triethylamine ;  -60 °C; -60 °C → rt
Referencia
Remote Control of Regio- and Diastereoselectivity in the Hydroformylation of Bishomoallylic Alcohols with Catalytic Amounts of a Reversibly Bound Directing Group
Gruenanger, Christian U.; Breit, Bernhard, Angewandte Chemie, 2010, 49(5), 967-970

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane ;  1.5 h, -78 °C
Referencia
Studies on the total synthesis of amphidinolide O (II): A stereoselective synthesis of C1-C11 fragment
Jang, Mi-Yeon; Kim, Jong-Woo; Lee, Duck-Hyung, Bulletin of the Korean Chemical Society, 2005, 26(10), 1497-1498

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 35 min, -78 °C
1.2 Solvents: Dichloromethane ;  50 min, -78 °C
1.3 Reagents: Triethylamine ;  overnight, -78 °C → rt
1.4 Solvents: Water
Referencia
γ-Allyl Phosphinoyl Phenyl Sulfone (GAPPS): A Conjunctive Reagent for the Synthesis of EE, EZ, and ET 1,3-Dienes
Li, Xiaojin; Lantrip, Douglas; Fuchs, Philip L., Journal of the American Chemical Society, 2003, 125(47), 14262-14263

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane ;  -78 °C
Referencia
Studies on the total synthesis of amphidinolide O (III): a stereoselective synthesis of C1-C11 fragment
Kim, Jong Woo; Kong, Sun-Ju; Kim, Yeo-Jin; Lee, Duck-Hyung, Bulletin of the Korean Chemical Society, 2008, 29(2), 297-298

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  rt → -78 °C
1.2 Reagents: Dimethyl sulfoxide ;  40 min, -78 °C; 10 min, -78 °C
1.3 Solvents: Dichloromethane ;  2.5 h, -78 °C
1.4 Reagents: Triethylamine ;  40 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.5 Solvents: Water ;  overnight, 0 °C
Referencia
De novo formal synthesis of (-)-virginiamycin M2 via the asymmetric hydration of dienoates
Mortensen, Matthew S.; Osbourn, Joshua M.; O'Doherty, George A., Organic Letters, 2007, 9(16), 3105-3108

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C
1.3 Reagents: Triethylamine ;  -78 °C; 2 h, -78 °C → rt
1.4 Solvents: Water ;  rt
Referencia
First synthesis of an ABCE ring substructure of daphnicyclidin A
Tu, Jianzhuo; Clark, Madison M.; Harmata, Michael, Organic & Biomolecular Chemistry, 2022, 20(33), 6547-6549

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
Referencia
Platinum-catalyzed cyclizations via carbene intermediates: syntheses of complementary positional isomers of isoxazoles
Allegretti, Paul A.; Ferreira, Eric M., Chemical Science, 2013, 4(3), 1053-1058

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  10 min, -78 °C; -78 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Water ;  23 °C
Referencia
Generation of α,β-unsaturated platinum carbenes from homopropargylic alcohols: rearrangements to polysubstituted furans
Allegretti, Paul A.; Ferreira, Eric M., Organic Letters, 2011, 13(21), 5924-5927

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane ;  -78 °C; -78 °C → rt
Referencia
Lactol-Directed Osmylation. Stereodivergent Synthesis of Four C-19,20 Apoptolidin Diols from a Single Allylic Hemiacetal
Kim, Youngsoon; Fuchs, Philip L., Organic Letters, 2007, 9(13), 2445-2448

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -70 °C; 30 min, -70 °C
1.2 Solvents: Dichloromethane ;  1 h, -70 °C
1.3 Reagents: Triethylamine ;  10 min, -70 °C
1.4 Solvents: Water ;  -70 °C
Referencia
Enantioselective synthesis of the dioxabicyclo[3.2.1]octane core of the zaragozic acids via intramolecular Wacker-type cyclization reactions
Perlmutter, Patrick; Selajerern, Walailak; Vounatsos, Filisaty, Organic & Biomolecular Chemistry, 2004, 2(15), 2220-2228

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine
Referencia
Synthesis of (-)-Deoxypukalide, the Enantiomer of a Degradation Product of the Furanocembranolide Pukalide
Marshall, James A.; Van Devender, Elva A., Journal of Organic Chemistry, 2001, 66(24), 8037-8041

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dimethylformamide
1.2 Reagents: Ozone Solvents: Methanol ,  Dichloromethane
Referencia
A convergent general synthetic protocol for construction of spirocyclic ketal ionophores: an application to the total synthesis of (-)-A-23187 (calcimycin)
Boeckman, Robert K. Jr.; Charette, Andre B.; Asberom, Theodros; Johnston, Brian H., Journal of the American Chemical Society, 1987, 109(24), 7553-5

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: 4-Methylmorpholine ,  2,2′-Bipyridine ,  Tempo ,  Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  3 h, rt
Referencia
Total Synthesis of Belizentrin Methyl Ester: Report on a Likely Conquest
Anderl, Felix; Groessl, Sylvester; Wirtz, Conny; Fuerstner, Alois, Angewandte Chemie, 2018, 57(33), 10712-10717

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
Referencia
From Indoles to Carbazoles: Tandem Cp*Rh(III)-Catalyzed C-H Activation/Bronsted Acid-Catalyzed Cyclization Reactions
Wu, Jia-Qiang; Yang, Zhen; Zhang, Shang-Shi; Jiang, Chun-Yong; Li, Qingjiang; et al, ACS Catalysis, 2015, 5(11), 6453-6457

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  rt; rt → -78 °C; -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ;  30 min, -78 °C
1.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt; 60 min, rt
Referencia
Decarboxylative aldol reactions of allyl β-keto esters via heterobimetallic catalysis
Lou, Sha; Westbrook, John A.; Schaus, Scott E., Journal of the American Chemical Society, 2004, 126(37), 11440-11441

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  rt → 0 °C
1.2 1.5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Modular Fragment Synthesis and Bioinformatic Analysis Propose a Revised Vancoresmycin Stereoconfiguration
Spindler, Stefanie; Wingen, Lukas M.; Schoenenbroicher, Max; Seul, Maximilian; Adamek, Martina; et al, Organic Letters, 2021, 23(4), 1175-1180

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Iodosylbenzene ,  Tempo Catalysts: Ytterbium triflate Solvents: Dichloromethane ;  2 h, 0 °C
Referencia
Multicomponent Catalytic Asymmetric Synthesis of trans-Aziridines
Zhou, Yubai; Gupta, Anil K.; Mukherjee, Munmun; Zheng, Li; Wulff, William D., Journal of Organic Chemistry, 2017, 82(24), 13121-13140

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ;  30 min, -78 °C
1.3 Reagents: Triethylamine ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
Referencia
Total Synthesis of (-)-Marinisporolide C
Dias, Luiz C. ; de Lucca, Emilio C., Journal of Organic Chemistry, 2017, 82(6), 3019-3045

3-(tert-Butyldimethylsilyl)oxy-1-propanal Raw materials

3-(tert-Butyldimethylsilyl)oxy-1-propanal Preparation Products

3-(tert-Butyldimethylsilyl)oxy-1-propanal Literatura relevante

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